molecular formula C11H7FINO2S B8283308 2-[(4-Fluorophenyl)sulfonyl]-5-iodopyridine

2-[(4-Fluorophenyl)sulfonyl]-5-iodopyridine

Cat. No.: B8283308
M. Wt: 363.15 g/mol
InChI Key: KVGQYKJAMXEHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluorophenyl)sulfonyl]-5-iodopyridine is a useful research compound. Its molecular formula is C11H7FINO2S and its molecular weight is 363.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7FINO2S

Molecular Weight

363.15 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfonyl-5-iodopyridine

InChI

InChI=1S/C11H7FINO2S/c12-8-1-4-10(5-2-8)17(15,16)11-6-3-9(13)7-14-11/h1-7H

InChI Key

KVGQYKJAMXEHCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=NC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-fluorobenzenethiol (0.32 g, 2.5 mmol) was taken up in acetonitrile (15 mL) and degassed for 15 minutes. 2-Chloro-5-iodopyridine (0.6 g, 2.51 mmol) and potassium carbonate (0.52 g, 3.76 mmol) were added and the reaction heated to reflux for 18 hours. The cooled reaction mixture was diluted with water and extracted with ethyl acetate (×2). The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo while loading onto silica. Dry flash column chromatography using isohexane-2% ethyl acetate/isohexane gave a 3:1 mixture of 2-[(4-fluorophenyl)thio]-5-iodopyridine:2-chloro-5-iodopyridine (0.7 g). This was taken up in methanol (10 mL) and treated portionwise with OXONE® (1.04 g, 1.69 mmol). The suspension was stirred at room temperature for 5 days. A further portion of OXONE® (0.51 g) was added and stirring continued overnight. Saturated sodium hydrogencarbonate solution was added and the suspension stirred for 45 minutes before being extracted with ethyl acetate (×2). The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo while loading onto silica. Dry flash column chromatography using 5–15% ethyl acetate/isohexane gave 2-[(4-fluorophenyl)sulfonyl]-5-iodopyridine (0.17 g), a 3.6:1 mixture of 2-[(4-fluorophenyl)sulfonyl]-5-iodopyridine:2-[(4-fluorophenyl)sulfinyl]-5-iodopyridine (0.2 g) and a 1.15:1 mixture of 2-[(4-fluorophenyl)sulfinyl]-5-iodopyridine:2-[(4-fluorophenyl)sulfonyl]-5-iodo-pyridine (0.14 g).
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0.32 g
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10 mL
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0.6 g
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0.52 g
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0.7 g
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15 mL
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